3,4,5,6-Tetramethyl-2H-pyran-2-one
Description
3,4,5,6-Tetramethyl-2H-pyran-2-one is a cyclic ester (lactone) featuring a six-membered pyranone ring substituted with four methyl groups at positions 3, 4, 5, and 4. This compound belongs to the tetrahydropyranone family, characterized by a partially saturated pyran ring with a ketone group. The methyl substituents significantly influence its steric and electronic properties, making it a subject of interest in organic synthesis and materials science.
Properties
CAS No. |
51595-76-7 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3,4,5,6-tetramethylpyran-2-one |
InChI |
InChI=1S/C9H12O2/c1-5-6(2)8(4)11-9(10)7(5)3/h1-4H3 |
InChI Key |
PWVOLXSMGIMTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC(=C1C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetramethyl-2H-pyran-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of 2,3-dimethyl-1,3-butadiene with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetramethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,4,5,6-Tetramethyl-2H-pyran-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 3,4,5,6-Tetramethyl-2H-pyran-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins . These interactions can lead to various biological responses, including inhibition or activation of specific cellular processes .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between 3,4,5,6-Tetramethyl-2H-pyran-2-one and related compounds:
Key Observations :
- Substituent Position Effects : Methyl groups at equatorial positions (e.g., 3,4,5,6 in the target compound) reduce steric hindrance compared to axial substituents (e.g., 4,4,6-trimethyl variant) .
- Ring Strain : Geminal substituents (e.g., 2,2-dimethyl or 4,4-dimethyl) introduce torsional strain, destabilizing the chair conformation .
- Electronic Effects: Methyl groups are electron-donating, deactivating the pyranone ring toward electrophilic attack. The target compound’s multiple substituents may further reduce reactivity compared to less-substituted analogs .
Physicochemical Properties
While explicit data (e.g., melting points, solubility) are scarce in the evidence, trends can be inferred:
- Hydrophobicity : Increased methyl substitution (e.g., tetramethyl vs. dimethyl) enhances lipophilicity, reducing aqueous solubility.
- Thermal Stability : Compounds with geminal methyl groups (e.g., 2,2-dimethyl) exhibit lower thermal stability due to steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
